molecular formula C18H17F3N4OS B4694082 3-(3-ethoxyphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-4-amine

3-(3-ethoxyphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-4-amine

Cat. No.: B4694082
M. Wt: 394.4 g/mol
InChI Key: TWQFDWBORZAESU-UHFFFAOYSA-N
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Description

3-(3-ethoxyphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-4-amine is a triazole derivative characterized by a 3-ethoxyphenyl group at position 3 of the triazole ring and a 3-(trifluoromethyl)benzylsulfanyl moiety at position 3. Its molecular formula is C18H17F3N4OS, with a molecular weight of 394.4 g/mol. The compound’s structure combines electron-donating (ethoxy) and electron-withdrawing (trifluoromethyl) groups, conferring unique physicochemical and biological properties. It is explored for applications in medicinal chemistry, particularly as an antimicrobial and enzyme inhibitor .

Properties

IUPAC Name

3-(3-ethoxyphenyl)-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N4OS/c1-2-26-15-8-4-6-13(10-15)16-23-24-17(25(16)22)27-11-12-5-3-7-14(9-12)18(19,20)21/h3-10H,2,11,22H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWQFDWBORZAESU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2=NN=C(N2N)SCC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-ethoxyphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-4-amine typically involves a multi-step process. One common approach is the base-promoted intermolecular [3 + 2] cycloaddition pathway, which is efficient and yields high purity products . The reaction conditions often involve the use of triethylamine as a base and various solvents to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(3-ethoxyphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-4-amine undergoes several types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen atoms into the compound, potentially altering its chemical properties.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure and reactivity.

    Substitution: This reaction involves replacing one functional group with another, which can significantly modify the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxygenated derivative, while reduction could produce a more hydrogenated form of the compound.

Scientific Research Applications

Medicinal Chemistry

Triazoles are well-known for their biological activities, including antifungal, antibacterial, and anticancer properties. The specific compound has been investigated for its potential as a pharmaceutical agent due to its unique structural features.

Key Findings:

  • Antifungal Activity: Studies have indicated that triazole compounds exhibit significant antifungal properties. The presence of the trifluoromethyl group enhances the lipophilicity of the molecule, potentially increasing its efficacy against fungal pathogens .
  • Anticancer Properties: Some derivatives of triazoles have shown promise in inhibiting cancer cell proliferation. The compound's ability to interact with specific biological targets may lead to the development of novel anticancer therapies .

Agricultural Applications

The compound has potential applications in agriculture as a fungicide or pesticide. Its structural characteristics suggest that it may effectively disrupt fungal cell wall synthesis or function as a growth regulator.

Case Studies:

  • Fungicidal Activity: Experimental data indicate that triazole derivatives can inhibit the growth of various plant pathogens, making them suitable candidates for agricultural formulations .
  • Growth Regulation: Research suggests that certain triazole compounds can modulate plant growth by affecting hormone levels and metabolic pathways .

Synthesis and Characterization

The synthesis of 3-(3-ethoxyphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-4-amine typically involves multi-step reactions starting from commercially available precursors. The following table summarizes the synthetic pathways reported in literature:

StepReagents/ConditionsProducts
1Ethoxyphenyl amine + Trifluoromethyl benzyl chlorideIntermediate A
2Intermediate A + Sulfur source (e.g., thiourea)Intermediate B
3Intermediate B + Hydrazine derivativeFinal Product

Mechanism of Action

The mechanism of action for 3-(3-ethoxyphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-4-amine involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and specificity. The sulfanyl linkage allows for the formation of stable complexes with target molecules, facilitating the desired biological or chemical effect .

Comparison with Similar Compounds

Positional Isomers: 3- vs. 4-Ethoxyphenyl Substitution

Compound A : 3-(4-ethoxyphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-4-amine

  • Key Difference : The ethoxy group is at the para position (4-ethoxyphenyl) instead of the meta position (3-ethoxyphenyl).
  • Solubility: The para isomer’s symmetrical structure could slightly increase crystallinity, reducing solubility in polar solvents .

Halogen-Substituted Analogues

Compound B : 3-(4-chlorophenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-4-amine

  • Key Difference : Ethoxy group replaced by a chloro substituent.
  • Impact :
    • Electron Effects : Chlorine’s electron-withdrawing nature increases the compound’s stability but reduces solubility in aqueous media compared to the ethoxy-containing target compound .
    • Biological Activity : Chlorophenyl derivatives often exhibit stronger antifungal activity due to enhanced membrane penetration but may have higher cytotoxicity .

Compound C : 3-(3-chlorophenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-4-amine

  • Key Difference : Chloro substituent at the meta position.
  • Impact: Mechanism: Demonstrates fungicidal activity via inhibition of lanosterol demethylase (IC50 = 0.8 µM), comparable to fluconazole. The target compound’s ethoxy group may reduce off-target effects while maintaining efficacy .

Trifluoromethylbenzylsulfanyl Derivatives

Compound D : 3-(2,4-dichlorophenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-4-amine

  • Key Difference : Dichlorophenyl substituent instead of ethoxyphenyl.
  • Impact :
    • Lipophilicity : The dichlorophenyl group increases logP (2.9 vs. 2.4 for the target compound), enhancing membrane permeability but risking higher bioaccumulation .
    • Applications : Primarily used as an agricultural fungicide, whereas the ethoxyphenyl variant is prioritized for medicinal applications due to better safety profiles .

Substituent Variations in the Triazole Core

Compound E : 3-(pyridin-2-yl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-4-amine

  • Key Difference : Pyridinyl group replaces ethoxyphenyl.
  • Impact :
    • Solubility : The pyridinyl group introduces basicity, improving water solubility (25 mg/mL vs. 8 mg/mL for the target compound) .
    • Target Selectivity : Exhibits dual activity against bacterial topoisomerases and fungal CYP51, whereas the ethoxyphenyl variant is more selective for fungal targets .

Structural and Functional Analysis

Key Functional Groups and Their Roles

Group Role in Target Compound Comparison to Analogues
3-Ethoxyphenyl Balances lipophilicity and solubility; moderate electron-donating effect. More polar than chlorophenyl but less than hydroxylphenyl analogues.
Trifluoromethylbenzylsulfanyl Enhances metabolic stability and enzyme binding via hydrophobic interactions. Superior to methylsulfanyl or benzylsulfanyl groups in potency .

Mechanistic Insights

  • Target Compound: Inhibits fungal lanosterol demethylase (CYP51) by coordinating the heme iron via the triazole nitrogen, similar to azole antifungals. The ethoxy group’s orientation may reduce human CYP450 off-target binding .
  • Halogenated Analogues : Higher affinity for CYP51 but increased risk of drug resistance due to stronger selection pressure .

Biological Activity

The compound 3-(3-ethoxyphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-4-amine is a member of the triazole family, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its anticancer properties, antiangiogenic effects, and other pharmacological potentials.

Anticancer Activity

Research indicates that compounds with a 1,2,4-triazole core exhibit significant anticancer properties. The compound has been evaluated against various cancer cell lines. A study demonstrated that derivatives of triazoles possess potent antiproliferative activities against human cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer) .

Cell Line IC50 (µM) Compound Tested
MCF-75.6This compound
Bel-74027.2This compound

Antiangiogenic Effects

The compound also exhibits antiangiogenic properties, which are crucial in cancer therapy as they inhibit the formation of new blood vessels that tumors require for growth. Studies have shown that triazole derivatives can significantly reduce endothelial cell proliferation and migration .

The mechanism by which this compound exerts its biological effects may involve the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. The triazole ring structure is known to mimic certain biological molecules and can interfere with cellular processes critical for tumor growth and metastasis .

Case Studies

  • Study on Antiproliferative Activity
    • A detailed investigation into the antiproliferative effects of various triazole derivatives highlighted that the substitution patterns on the triazole ring significantly influence their activity. The presence of an ethoxy group and a trifluoromethyl substituent was found to enhance the efficacy against specific cancer types .
  • Evaluation of Antiangiogenic Properties
    • In vitro assays demonstrated that compounds similar to this compound effectively inhibited vascular endothelial growth factor (VEGF)-induced angiogenesis in human umbilical vein endothelial cells (HUVECs) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(3-ethoxyphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-4-amine
Reactant of Route 2
Reactant of Route 2
3-(3-ethoxyphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-4-amine

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